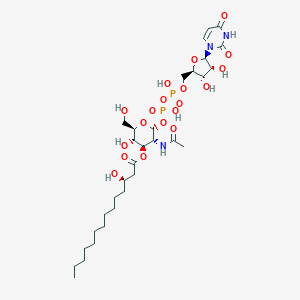
(2-アミノピリジン-4-イル)メタノール
概要
説明
(2-Aminopyridin-4-yl)methanol is an organic compound with the molecular formula C6H8N2O It consists of a pyridine ring substituted with an amino group at the second position and a hydroxymethyl group at the fourth position
科学的研究の応用
(2-Aminopyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
Related compounds have been identified as potential inhibitors of protein kinases , suggesting that (2-Aminopyridin-4-yl)methanol may interact with similar targets. Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
It is known that the compound’s planar structure is essential for its inhibitory potency on protein kinases . This suggests that the compound may interact with its targets through a mechanism that involves planar molecular structures.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyridin-4-yl)methanol can be achieved through several methods. One common approach involves the reduction of 2-amino-4-pyridinecarboxaldehyde using sodium borohydride in methanol. This reaction proceeds under mild conditions and yields (2-Aminopyridin-4-yl)methanol as the primary product .
Industrial Production Methods: Industrial production of (2-Aminopyridin-4-yl)methanol typically involves multi-step synthesis starting from commercially available pyridine derivatives. The process may include steps such as nitration, reduction, and functional group transformations to achieve the desired product .
化学反応の分析
Types of Reactions: (2-Aminopyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: 2-Amino-4-pyridinecarboxaldehyde or 2-Amino-4-pyridinecarboxylic acid.
Reduction: 2-Aminopyridine.
Substitution: Various alkylated or acylated derivatives.
類似化合物との比較
2-Aminopyridine: Lacks the hydroxymethyl group and has different reactivity and applications.
4-Aminopyridine: Has the amino group at the fourth position instead of the second, leading to different chemical properties.
2-Amino-4-pyridinecarboxaldehyde: Contains an aldehyde group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness: (2-Aminopyridin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring.
特性
IUPAC Name |
(2-aminopyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJJXXDQIQFZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363945 | |
| Record name | (2-Aminopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105250-17-7 | |
| Record name | (2-Aminopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Aminopyrid-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research paper titled "New method for preparation of (2-Aminopyridin-4-yl)methanol"?
A1: While the provided abstract [] does not delve into the specific applications of (2-Aminopyridin-4-yl)methanol, it focuses on a novel method for its synthesis. This suggests the compound holds potential value in various fields, prompting research into more efficient and cost-effective production methods. The development of new synthetic routes for important chemical building blocks like (2-Aminopyridin-4-yl)methanol is crucial for advancing research and potential applications in areas such as pharmaceuticals, materials science, or catalysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














